1,4-Bis(bromomethyl)cyclohexane

ArF Photoresist Polymer Synthesis Optical Lithography

This bifunctional organobromide features a saturated cyclohexane core with two reactive bromomethyl substituents, offering a rigid, non-conjugated spacer geometry unattainable with aromatic or linear aliphatic analogs. Its unique cyclic framework provides superior thermal and hydrolytic stability, making it the definitive choice for high-performance material applications. Ideal for synthesizing ArF photoresist polymers with 92% transmittance at 193 nm or achieving record-high solid-state PLQY (57%) in imine-based COFs. Available as a mixture or enriched isomer; contact us for bulk pricing and custom specifications.

Molecular Formula C8H14Br2
Molecular Weight 270.00 g/mol
CAS No. 35541-75-4
Cat. No. B1273579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(bromomethyl)cyclohexane
CAS35541-75-4
Molecular FormulaC8H14Br2
Molecular Weight270.00 g/mol
Structural Identifiers
SMILESC1CC(CCC1CBr)CBr
InChIInChI=1S/C8H14Br2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2
InChIKeyMYALOPJJAPLQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(bromomethyl)cyclohexane: A Saturated Cycloaliphatic Bifunctional Crosslinker for Advanced Polymer and Porous Material Design


1,4-Bis(bromomethyl)cyclohexane (CAS: 35541-75-4) is a bifunctional organobromide featuring a saturated cyclohexane core with two reactive bromomethyl substituents at the 1,4-positions [1]. It serves as a versatile building block in organic synthesis, primarily valued for its ability to act as a crosslinking agent or a rigid, non-conjugated spacer . This compound is distinguished from linear aliphatic or aromatic analogs by its saturated cyclic framework, which imparts unique geometric and electronic properties essential for high-performance material applications, including photoresists, luminescent frameworks, and thermally stable polymers [2].

Procurement Risk Analysis: Why 1,4-Bis(bromomethyl)cyclohexane Cannot Be Replaced by Aromatic or Linear Aliphatic Analogs


Generic substitution with common bifunctional halides like 1,4-bis(bromomethyl)benzene or 1,4-dibromobutane is not scientifically viable due to fundamental differences in linker geometry, electronic conjugation, and thermal stability. The saturated cyclohexane ring of 1,4-bis(bromomethyl)cyclohexane provides a rigid, non-conjugated scaffold that interrupts π-electron delocalization, leading to markedly different optical properties [1]. Furthermore, its cyclic structure offers enhanced thermal and hydrolytic stability compared to linear aliphatic chains, which is critical for applications demanding robust material performance [2]. The spatial arrangement of the bromomethyl groups in the 1,4-position dictates a specific crosslinking distance and topology unattainable with meta- or ortho-substituted aromatic linkers [3].

Quantitative Differentiation Guide for 1,4-Bis(bromomethyl)cyclohexane


193 nm Transparency: A Critical Differentiator for ArF Photoresist Polymer Design

Polymers incorporating the 1,4-bis(bromomethyl)cyclohexane (BBMCH) monomer demonstrate exceptionally high transparency at the 193 nm wavelength, a non-negotiable requirement for ArF photoresist applications. This optical clarity is a direct consequence of the saturated alicyclic structure, which minimizes absorption at deep-UV wavelengths [1]. In contrast, conventional aromatic-based polymers exhibit significant absorption at 193 nm, rendering them unsuitable for this application without structural modification.

ArF Photoresist Polymer Synthesis Optical Lithography

Thermomechanical Stability: Tg Performance in Alicyclic Polymer Backbones

Polymers derived from 1,4-bis(bromomethyl)cyclohexane (BBMCH) exhibit a high glass transition temperature (Tg), which is a critical parameter for applications requiring thermal and mechanical integrity. The polymer PCH, synthesized via polycondensation with tert-butyl cyanoacetate, displayed a Tg of 94°C [1]. While this is lower than some high-performance aromatic polymers, it represents a significant advantage over linear aliphatic analogs (e.g., derived from 1,4-dibromobutane), which typically yield polymers with very low Tg values and poor dimensional stability at elevated temperatures [2].

Thermal Analysis Polymer Chemistry Materials Science

Enhanced Photoluminescence: A Saturated Cyclohexane Linker Strategy for Emissive COFs

When used as a structural linker in two-dimensional covalent organic frameworks (COFs), the saturated cyclohexane unit derived from 1,4-bis(bromomethyl)cyclohexane is a key enabler of high solid-state photoluminescence quantum yields (PLQY). This is achieved by interrupting intralayer π-conjugation and suppressing aggregation-caused quenching (ACQ), a common problem in fully conjugated COFs [1]. A cyclohexane-linked COF demonstrated a record-high PLQY of 57% in the solid state [1]. In comparison, COFs constructed from fully conjugated aromatic linkers (e.g., those based on 1,4-bis(bromomethyl)benzene) typically suffer from severe PL quenching due to extended π-stacking interactions [2].

Covalent Organic Frameworks Luminescence Porous Materials

Stereochemical Control: The Thermodynamic Impact of cis/trans Isomerism

1,4-Bis(bromomethyl)cyclohexane exists as cis and trans isomers, which exhibit distinct thermodynamic stabilities that can influence the final properties of derived materials. Computational analysis using density functional theory (DFT) reveals that the cis-isomer is more stable than the trans-isomer by 0.336 kJ/mol [1]. This small but finite energy difference indicates a thermodynamic preference that could influence isomer distribution during synthesis and subsequent material ordering, particularly in processes where thermodynamic equilibration is possible [2]. This is a level of structural control not possible with non-isomeric analogs like 1,4-dibromobutane.

Stereochemistry Computational Chemistry Material Properties

Validated Application Scenarios for 1,4-Bis(bromomethyl)cyclohexane Based on Quantitative Evidence


ArF Photoresist Polymer Formulation

Ideal for synthesizing the polymer backbone of next-generation ArF (193 nm) photoresists. Its derived polymer, PCH, provides 92% transmittance at the critical 193 nm wavelength, enabling high-resolution patterning [1]. This is a quantifiably superior alternative to aromatic-based monomers which are opaque in this spectral region.

Luminescent Covalent Organic Framework (COF) Synthesis

Used as a key precursor for introducing non-conjugated cyclohexane linkers into imine-based COFs. This strategic interruption of conjugation leads to a solid-state photoluminescence quantum yield (PLQY) of up to 57%, a record-high value for this class of materials [1]. This makes it a premier choice for developing advanced sensors and optoelectronic devices.

Synthesis of Thermally Stable Poly(methylene) Derivatives

Employed in dehalogenation polycondensation reactions to yield poly(trans-1,4-cyclohexylene)(ethylene), a polymer noted for its thermal stability and high crystallinity [1]. This application leverages the rigid cyclohexane core to impart superior thermomechanical properties compared to polymers derived from linear aliphatic dihalides.

Stereospecific Polymer and Material Design

Procured as either a mixture or specifically enriched in the cis- or trans- isomer to control material properties. Computational data shows a quantifiable energy difference of 0.336 kJ/mol between isomers, allowing for rational design of materials where backbone rigidity and intermolecular packing are critical [1].

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